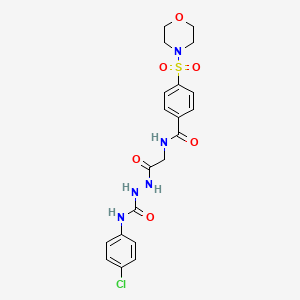

N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide

Description

Properties

IUPAC Name |

N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O6S/c21-15-3-5-16(6-4-15)23-20(29)25-24-18(27)13-22-19(28)14-1-7-17(8-2-14)33(30,31)26-9-11-32-12-10-26/h1-8H,9-13H2,(H,22,28)(H,24,27)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOPZOUIFNQQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

- Formation of the Hydrazinecarboxamide : The initial step involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives to form the hydrazinecarboxamide structure.

- Acetylation : The hydrazinecarboxamide undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group.

- Morpholinosulfonyl Group Introduction : Sulfonation reactions using morpholine derivatives are performed to incorporate the morpholinosulfonyl group, enhancing the compound's biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Antiviral Activity : Analogous compounds have demonstrated efficacy against viral infections, suggesting that this compound may also exhibit antiviral properties .

Case Studies and Research Findings

Recent studies have evaluated the biological effects of similar compounds, providing insights into the potential applications of this compound.

- Anticancer Activity : A study reported that related morpholino-sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound may have similar effects .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of sulfonamide derivatives, suggesting that this compound could be effective against bacterial infections .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | DHFR | 0.5 | >100 |

| Compound B | Viral RNA Polymerase | 0.27 | >150 |

| N-(4-chlorophenyl)-... | TBD | TBD | TBD |

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against human adenovirus (HAdV). Research indicates that derivatives of similar compounds exhibit potent antiviral activity with low cytotoxicity. For instance, related compounds showed IC50 values in the sub-micromolar range, suggesting that modifications to the hydrazinecarboxamide structure can enhance efficacy against viral replication pathways .

Anticancer Potential

The compound's structural characteristics allow it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific enzymes or pathways associated with tumor growth. Compounds with similar morpholine and sulfonamide groups have been shown to exhibit selective inhibition against certain cancer cell lines, providing a basis for further research into this compound's anticancer properties .

Enzyme Inhibition

N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide has been investigated for its ability to inhibit human NTPDases, which are implicated in various physiological processes such as inflammation and thrombosis. The inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and cardiovascular diseases .

Case Studies

Chemical Reactions Analysis

1.1. Formation of the Morpholinosulfonyl Group

The morpholinosulfonyl moiety is likely introduced via sulfonation followed by nucleophilic substitution. For example:

-

Sulfonation : A benzene ring undergoes sulfonation using chlorosulfonic acid to form a sulfonyl chloride intermediate .

-

Morpholine Reaction : The sulfonyl chloride reacts with morpholine, displacing chloride to form the sulfonamide bond .

1.2. Hydrazinecarboxamide Formation

The hydrazinecarboxamide group is synthesized via condensation between a hydrazine derivative and a carboxamide. For instance:

Example Reaction :

2.1. Hydrazinecarboxamide Reactivity

-

Condensation Reactions : The hydrazine group (-NH-NH-) reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones .

-

Cyclization : Under acidic or thermal conditions, the hydrazine group may form heterocycles (e.g., triazoles or pyrazoles) .

2.2. Sulfonamide Stability

-

Acid/Base Hydrolysis : The sulfonamide bond is generally stable but can hydrolyze under harsh acidic/basic conditions to yield sulfonic acid and amine :

2.3. Chlorophenyl Substituent

-

Nucleophilic Aromatic Substitution : The chlorine atom on the phenyl ring may undergo substitution with strong nucleophiles (e.g., -OH, -NH) under catalytic or high-temperature conditions .

-

Electrophilic Reactions : The electron-withdrawing chlorine directs electrophilic substitution to the meta position, though reactivity is limited without activating groups .

3.1. Amide Bond Cleavage

The acetylbenzamido group may undergo hydrolysis:

-

Acidic Hydrolysis : Yields carboxylic acid and amine .

-

Enzymatic Cleavage : Potential for protease-mediated cleavage in biological systems .

3.2. Reductive Pathways

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(2,4-Dibromophenoxy)acetyl]hydrazinecarboxamide ()

- Structure: Replaces the morpholinosulfonylbenzamido group with a dibromophenoxy-acetyl chain.

- Molecular weight: 477.54 g/mol vs. the target compound’s estimated ~500 g/mol.

PZ-39 (N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) ()

- Structure : Shares the 4-chlorophenyl and morpholinyl groups but incorporates a triazine-benzothiazole core instead of a hydrazinecarboxamide.

- Demonstrated activity as a drug resistance reversal agent in cancer cells .

N-(4-Chlorophenyl)-2-Hydroxybenzamide ()

- Structure : Simplified scaffold lacking the hydrazinecarboxamide and sulfonamide groups.

- Primarily used as a precursor for benzoxazepine synthesis .

Functional Analogues

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones ()

- Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl substituents.

- Key Differences :

Dot1L Inhibitor CPD2 ()

- Structure: 2-({5-[(2-Chlorophenoxy)methyl]-1H-tetrazol-1-yl}acetyl)-N-(4-chlorophenyl)hydrazinecarboxamide.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Role of Sulfonamide Groups: The morpholinosulfonyl group in the target compound likely improves pharmacokinetics compared to simpler sulfonamides (e.g., ’s phenylsulfonyl derivatives), as morpholine rings mitigate crystallization and enhance water solubility .

Chlorophenyl vs. Halogenated Substituents: The 4-chlorophenyl group balances lipophilicity and target affinity, whereas bulkier halogens (e.g., 2,4-dibromophenoxy in ) may hinder cellular uptake .

Hydrazinecarboxamide vs. Triazole Scaffolds : Hydrazinecarboxamide derivatives (target compound, ) exhibit conformational flexibility, whereas triazole-thiones () adopt tautomeric forms that influence bioactivity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, starting with activating the carboxylic acid group (e.g., 4-(morpholinosulfonyl)benzoic acid) using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF. Subsequent coupling with the hydrazinecarboxamide intermediate under controlled temperatures (0–25°C) ensures amide bond formation. Purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR (1H/13C): Assign peaks for the chlorophenyl group (~7.3–7.5 ppm aromatic protons), morpholinosulfonyl protons (δ 3.0–3.7 ppm), and hydrazinecarboxamide NH signals (δ 8.5–10.0 ppm).

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragment patterns consistent with the sulfonyl and amide moieties.

- IR spectroscopy: Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can solvent and temperature conditions be optimized during the sulfonylation or coupling steps?

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For sulfonylation, dichloromethane (DCM) at 0–5°C minimizes side reactions.

- Temperature control: Graduient warming (0°C → room temperature) during coupling improves yield while reducing decomposition. Kinetic studies (e.g., TLC monitoring every 30 minutes) help identify optimal reaction times .

- Example optimization table:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Temperature | 0°C → RT | +15% vs. RT only |

| Coupling agent | HOBt/DCC | >90% conversion |

Q. How should researchers address contradictions between in vitro bioactivity and in vivo efficacy data?

- Mechanistic validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity.

- Cellular permeability assays: LC-MS/MS quantifies intracellular compound levels to rule out poor membrane penetration.

- Metabolite screening: Identify in vivo degradation products via HPLC-MS to assess metabolic stability .

Q. What experimental design strategies (e.g., DoE) are effective for reaction optimization?

Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example:

- Central Composite Design (CCD): Tests 3–5 factors (e.g., molar ratio, time, solvent) with response surface modeling.

- Key output: Pareto charts identify significant variables (e.g., temperature contributes 40% to yield variance).

- Reference: highlights DoE integration in flow chemistry for diazomethane synthesis, applicable to multi-step organic reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity (e.g., IC50 variability)?

- Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

- Protein binding studies: Serum albumin binding (e.g., via equilibrium dialysis) may reduce free compound concentration, explaining lower in vivo efficacy .

- Structural analogs: Compare bioactivity of derivatives (e.g., ’s chlorophenyl-hydrazone compounds) to identify pharmacophore requirements .

Methodological Recommendations

- Synthetic scalability: Transition from batch to flow chemistry () for improved heat/mass transfer during exothermic steps (e.g., sulfonylation) .

- Stability testing: Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) to guide formulation strategies (e.g., lyophilization for hydrazinecarboxamide stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.